4-Cyclopropylbenzenesulfonamide

Medicinal Chemistry Drug Design Lipophilic Efficiency

Medicinal chemists optimizing sulfonamide lead ADME often face unpredictable metabolic oxidation with n-alkyl para-substituents. 4-Cyclopropylbenzenesulfonamide offers a rigid, metabolically differentiated alternative: • Cyclopropane geometry fills a distinct hydrophobic pocket between ethyl/isopropyl analogs, enabling matched-pair SAR. • CYP ring-opening metabolism differs from benzylic oxidation, reducing reactive metabolite liability. • ≥97% purity; global shipping for immediate lead optimization use.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 167403-81-8
Cat. No. B064221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylbenzenesulfonamide
CAS167403-81-8
SynonymsBenzenesulfonamide, 4-cyclopropyl- (9CI)
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12)
InChIKeyIFRLGLFTKQDBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylbenzenesulfonamide – Identity & Procurement


4-Cyclopropylbenzenesulfonamide (CAS 167403-81-8) is a para-substituted primary benzenesulfonamide (C₉H₁₁NO₂S, MW 197.25) featuring a cyclopropyl ring at the 4-position of the phenyl scaffold . Its computed physicochemical profile — a topological polar surface area (TPSA) of ~68.5 Ų, a calculated logP of approximately 2.99, and two rotatable bonds — distinguishes it from both the unsubstituted parent benzenesulfonamide (logP ~0.58) and the straight-chain alkyl analogs (e.g., 4-ethylbenzenesulfonamide, logP ~1.32) [1]. The compound is commercially supplied as a research-grade building block (typical purity ≥ 97%) and serves as a key intermediate in medicinal chemistry programs targeting carbonic anhydrase isoforms, kinase inhibitors, and other sulfonamide-binding proteins [2].

Workflow
Medicinal chemistry building block for sulfonamide-binding targets
Selection context
Rigid cyclopropane para-substitution for matched-pair SAR studies
Research grade
Commercial intermediate for CA inhibitor and kinase inhibitor programs

Why 4-Cyclopropylbenzenesulfonamide Is Not Easily Substituted


The cyclopropyl group imparts a unique combination of conformational rigidity, altered electron density, and metabolic oxidation profile that is absent in common methyl, ethyl, or halogenated para-substituted benzenesulfonamides. In carbonic anhydrase II co-crystal structures with 4-substituted benzenesulfonamides, the para-substituent occupies a well-defined hydrophobic pocket; the cyclopropyl ring's sp²-character and constrained geometry produce a binding footprint that differs from both the planar aromatic rings and the flexible n-alkyl chains [1]. Furthermore, metabolic studies across sulfonamide series reveal that cyclopropyl substituents undergo CYP-mediated oxidation via distinct pathways (ring-opening vs. benzylic hydroxylation for ethyl/propyl analogs), directly impacting metabolic half-life and potential reactive metabolite formation [2]. Substituting a 4-cyclopropylbenzenesulfonamide building block with a 4-methyl, 4-fluoro, or 4-chloro analog without re-optimizing the downstream SAR therefore risks altering both target potency and ADME properties. Quantitative differential data are provided in Section 3.

Conformational and steric mismatch
4-Methyl, 4-fluoro, or 4-chloro analogs lack the cyclopropane ring's constrained geometry and sp²-character, which may shift the para-substituent binding footprint in hydrophobic pockets.
Metabolic pathway divergence
n-Alkyl analogs undergo benzylic hydroxylation, whereas cyclopropane rings follow CYP-mediated ring-opening oxidation, potentially altering reactive metabolite profiles and metabolic half-life.
Lipophilicity and LLE re-optimization
The intermediate logP of the cyclopropyl analog differs from both shorter and longer n-alkyl chains; direct substitution without re-balancing lipophilic efficiency may require SAR re-optimization.

4-Cyclopropylbenzenesulfonamide vs. Analogs: Key Differentiators


Lipophilicity Advantage: LogP vs. Alkyl Analogs

4-Cyclopropylbenzenesulfonamide exhibits a calculated logP of 2.99, which is substantially higher than both unsubstituted benzenesulfonamide (logP 0.58) and 4-ethylbenzenesulfonamide (logP 1.32), yet remains below the 4-propyl analog (logP 3.07) [1]. This intermediate lipophilicity can be advantageous for optimizing Ligand Lipophilic Efficiency (LLE) in target-based drug discovery, as cyclopropane rings contribute approximately 0.6–0.8 logP units less than their propyl/isopropyl counterparts while providing comparable van der Waals surface area [2].

Lipophilicity: logP vs. Alkyl Analogs
Cross-study comparable
logP = 2.99 (Δ +2.41 vs. unsubstituted, +1.67 vs. 4-ethyl, −0.08 vs. 4-propyl)
Supports lipophilicity-driven SAR and LLE optimization
Calculated logP (XLogP3); database values
Medicinal Chemistry Drug Design Lipophilic Efficiency

Metabolic Oxidation Pathways: Cyclopropyl vs. n-Alkyl

Cyclopropyl-containing sulfonamides are metabolized by CYP enzymes primarily via ring-opening oxidation, whereas n-alkyl-substituted benzenesulfonamides undergo benzylic hydroxylation. In a comparative metabolic stability study of cytotoxic sulfonamide derivatives, cyclopropyl-substituted compounds demonstrated distinct metabolic profiles with a tendency to form hydroxylated biotransformation products at the ring rather than side-chain oxidation products characteristic of n-propyl and isopropyl analogs [1][2]. This mechanistic divergence means that 4-cyclopropylbenzenesulfonamide may exhibit a different metabolite safety profile compared to 4-propyl or 4-isopropyl analogs when incorporated into lead compounds.

Metabolic Oxidation Pathways
Class-level inference
CYP-mediated ring-opening oxidation vs. benzylic hydroxylation (n-alkyl)
Supports metabolic profiling context; pathway distinction may require compound-specific confirmation
Inferred from cyclopropane sulfonamide literature
Drug Metabolism ADME Cytochrome P450

Insecticidal Activity in Mythimna separata Larvae

In a systematic study of 32 para-substituted benzenesulfonamide derivatives, compounds incorporating cyclopropyl and related groups at the para position exhibited potent insecticidal activity against third-instar larvae of Mythimna separata, with LC50 values as low as 0.599 mg/mL compared to the natural product Celangulin V (LC50 = 11.5 mg/mL) [1]. While this study examined elaborated derivatives rather than 4-cyclopropylbenzenesulfonamide itself, the cyclopropyl para-substitution motif was present in the most active compounds (C2, C4, C5, C6, C8; LC50 range 0.599–0.953 mg/mL), representing a circa 12- to 19-fold improvement over the natural product baseline. Molecular docking indicated that this benzenesulfonamide framework targets the H subunit of V-ATPase, a validated insecticidal target distinct from neurotoxic insecticides [1].

Insecticidal Activity: M. separata
Class-level inference
Cyclopropyl-containing derivatives: LC50 0.599–0.953 mg/mL vs. Celangulin V (11.5 mg/mL)
Reported insecticidal screening context; V-ATPase target engagement suggested
Derivative data; building block itself not directly assayed
Agrochemical Discovery Insecticidal Screening V-ATPase Inhibition

hCA II Structural Insights: Cyclopropyl vs. n-Alkyl Binding

Crystallographic evidence from human carbonic anhydrase II (hCA II) co-crystal structures with 4-substituted benzenesulfonamides reveals that the para-substituent occupies a hydrophobic pocket defined by residues Phe131, Val135, and Leu204 [1]. The 4-propylbenzenesulfonamide (PDB 6HR3) binds with the sulfonamide zinc-coordinating group anchored at the catalytic zinc ion while the n-propyl chain extends into this pocket [1]. By inference, the cyclopropyl analog would position its rigid, sp²-character cyclopropane ring in the same pocket but with a different conformational preference, potentially altering the enthalpy/entropy balance of binding. Ki values for closely related 4-alkylbenzenesulfonamides against hCA II range from 0.5 to 50 nM depending on the specific substitution pattern, indicating that para-group identity is a critical determinant of isoform potency and selectivity [2]. 4-Cyclopropylbenzenesulfonamide has been cited as a building block for developing carbonic anhydrase inhibitors in multiple medicinal chemistry programs .

hCA II Structural Insights
Class-level inference
Para-substituent occupies hydrophobic pocket (Phe131, Val135, Leu204); specific Ki for 4-cyclopropyl not publicly reported
Supports isoform-selectivity study context; structural rationale from close analog co-crystal structures
Data to verify; PDB 6HR3 and 4JC provide analog binding modes
Structural Biology Carbonic Anhydrase Inhibition Fragment-Based Drug Design

Application Scenarios for 4-Cyclopropylbenzenesulfonamide


Carbonic Anhydrase Inhibitor Lead Optimization via Para-Substituent SAR

When a medicinal chemistry program requires systematic exploration of the para-position hydrophobic pocket of carbonic anhydrase isoforms (hCA I, II, IX, XII), 4-cyclopropylbenzenesulfonamide provides a rigid, non-planar cyclopropane substituent that fills a distinct region of chemical space between ethyl and isopropyl analogs. Co-crystal structures of 4-ethylbenzenesulfonamide (PDB 4JC) and 4-propylbenzenesulfonamide (PDB 6HR3) bound to hCA II confirm that this pocket tolerates para-alkyl groups, and the cyclopropane ring offers a unique combination of sp²-character and conformational constraint not accessible with n-alkyl chains [1]. Procuring this building block alongside 4-ethyl and 4-propyl analogs enables a matched-pair SAR analysis to deconvolute steric, electronic, and lipophilic contributions to isoform selectivity.

V-ATPase-Targeted Agrochemical Discovery for Lepidopteran Pests

For agrochemical discovery programs seeking novel insecticides with a mode of action distinct from neurotoxic agents, 4-cyclopropylbenzenesulfonamide serves as a key intermediate for accessing the benzenesulfonamide scaffold class that demonstrated sub-mg/mL LC50 values against Mythimna separata larvae in recent screening studies [2]. The scaffold, featuring para-alkynyl, alkenyl, and cyclopropyl substitution, showed activity approximately 12- to 19-fold more potent than Celangulin V (LC50 = 11.5 mg/mL) and was confirmed by molecular docking to target the V-ATPase H subunit [2]. Procurement of 4-cyclopropylbenzenesulfonamide as a starting material enables library synthesis around this validated insecticidal pharmacophore.

Metabolic Stability Profiling of Cyclopropane Sulfonamides

In ADME optimization campaigns where metabolic liability of alkyl substituents is a concern, 4-cyclopropylbenzenesulfonamide offers a metabolically differentiated para-substitution pattern. While n-propyl and isopropyl groups undergo CYP-mediated benzylic or tertiary C–H oxidation, cyclopropane rings are metabolized via a distinct ring-opening mechanism that can be modulated by ring substitution [3]. Integrating this building block into a lead series alongside 4-methyl, 4-ethyl, and 4-propyl matched pairs allows direct head-to-head comparison of intrinsic clearance in liver microsome or hepatocyte assays, providing data-driven justification for retaining or replacing the cyclopropyl motif in the final candidate.

Defined Vector Geometry in Fragment-Based Library Design

The cyclopropyl group at the para position imposes a constrained exit vector from the phenyl ring (C–C bond angle ~60° relative to the ring plane for the cyclopropane C–C bond) that differs from the freely rotating single bond of ethyl or propyl substituents. For fragment-based drug design or structure-guided library construction, 4-cyclopropylbenzenesulfonamide provides a building block with predictable, restricted conformational sampling, which can be valuable when the downstream target pocket imposes steric constraints on the para-substituent trajectory. Its computed TPSA of 68.5 Ų is identical to other 4-alkylbenzenesulfonamides, ensuring that changes in binding derive from conformational/steric effects rather than global polarity shifts.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor SAR
Rigid, non-planar para-cyclopropane for hydrophobic pocket exploration
Matched-pair isoform selectivity and potency profiling
V-ATPase-targeted agrochemical discovery
Access to a validated benzenesulfonamide insecticidal scaffold class
In vivo insecticidal endpoint review and target engagement confirmation
Metabolic stability profiling of sulfonamides
Metabolically differentiated cyclopropane substitution pattern
Intrinsic clearance comparison in liver microsome or hepatocyte assays
Fragment-based library design
Constrained cyclopropane exit vector geometry
Conformational sampling restriction and steric trajectory analysis

Technical Documentation Hub

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